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molecular formula C9H7ClN2O B8489769 4-Chloro-6-hydroxy-1-methylphthalazine

4-Chloro-6-hydroxy-1-methylphthalazine

Cat. No. B8489769
M. Wt: 194.62 g/mol
InChI Key: CYINILUXFFNMIP-UHFFFAOYSA-N
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Patent
US09012217B2

Procedure details

A solution of 4-chloro-6-methoxy-1-methylphthalazine (4) (2.08 g, 9.99 mmol), 1.0 M boron tribromide (17.00 mmol) in dichloromethane (17 mL), and dichloromethane (50 mL) is stirred under argon at −78° C. for 10 min, room temperature for 38 h, and at reflux for 3 h. The mixture is cooled to room temperature, diluted with sat. NaHCO3 (130 mL), and extracted with ethyl acetate (150 mL and 4×60 mL). The extract is washed (water and brine) and dried. After solvent removal at reduced pressure, the remaining solid is washed with dichloromethane to give 650 mg (70%) of 5 as a yellow solid, mp >260° C. IR 3351, 2938, 1610, 1223 cm−1; 1H NMR (DMSO-d6) δ 2.84 (s, 3H, CH3), 7.44 (d, J=8.7 Hz, 1H, 8-PhthH), 7.59 (dd, J=9.0, 2.4 Hz, 1H, 6-PhthH), 8.19 (d, J=9.0 Hz, 1H, 5-PhthH), 11.27 ppm (s, 1H, OH).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
17 mmol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12]C)[CH:10]=2)[C:5]([CH3:14])=[N:4][N:3]=1.B(Br)(Br)Br>ClCCl.C([O-])(O)=O.[Na+]>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[C:5]([CH3:14])=[N:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC=C(C=C12)OC)C
Name
Quantity
17 mmol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
17 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
130 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 mL and 4×60 mL)
WASH
Type
WASH
Details
The extract is washed (water and brine)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After solvent removal at reduced pressure
WASH
Type
WASH
Details
the remaining solid is washed with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=C(C=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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